molecular formula C13H7BrN2O4 B11955734 3-((5-Bromo-2-furyl)methylene)-5-nitro-1,3-dihydro-2H-indol-2-one CAS No. 853356-22-6

3-((5-Bromo-2-furyl)methylene)-5-nitro-1,3-dihydro-2H-indol-2-one

Katalognummer: B11955734
CAS-Nummer: 853356-22-6
Molekulargewicht: 335.11 g/mol
InChI-Schlüssel: PCDCHPFMFNSMBF-POHAHGRESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((5-Bromo-2-furyl)methylene)-5-nitro-1,3-dihydro-2H-indol-2-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a brominated furan ring, a nitro group, and an indole moiety, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Bromo-2-furyl)methylene)-5-nitro-1,3-dihydro-2H-indol-2-one typically involves the condensation of 5-bromo-2-furaldehyde with 5-nitro-1,3-dihydro-2H-indol-2-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

3-((5-Bromo-2-furyl)methylene)-5-nitro-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Products may include carboxylic acids or ketones, depending on the extent of oxidation.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Products include various substituted derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-((5-Bromo-2-furyl)methylene)-5-nitro-1,3-dihydro-2H-indol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-((5-Bromo-2-furyl)methylene)-5-nitro-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The brominated furan ring and indole moiety may also contribute to its activity by binding to specific enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-((5-Bromo-2-furyl)methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 2-(5-Bromo-2-furyl)quinoxaline
  • 3-(5-Bromo-2-furyl)-2-quinoxalone

Uniqueness

3-((5-Bromo-2-furyl)methylene)-5-nitro-1,3-dihydro-2H-indol-2-one is unique due to its combination of a brominated furan ring, a nitro group, and an indole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

853356-22-6

Molekularformel

C13H7BrN2O4

Molekulargewicht

335.11 g/mol

IUPAC-Name

(3Z)-3-[(5-bromofuran-2-yl)methylidene]-5-nitro-1H-indol-2-one

InChI

InChI=1S/C13H7BrN2O4/c14-12-4-2-8(20-12)6-10-9-5-7(16(18)19)1-3-11(9)15-13(10)17/h1-6H,(H,15,17)/b10-6-

InChI-Schlüssel

PCDCHPFMFNSMBF-POHAHGRESA-N

Isomerische SMILES

C1=CC2=C(C=C1[N+](=O)[O-])/C(=C/C3=CC=C(O3)Br)/C(=O)N2

Kanonische SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CC3=CC=C(O3)Br)C(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.